

Formulating Enzyme Kinetics Assays with Tricine Buffer: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tricine*

Cat. No.: *B1662993*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricine, a zwitterionic Good's buffer, offers a reliable and versatile buffering system for a wide range of biochemical and molecular biology applications.[1][2] With a useful pH range of 7.4–8.8, **Tricine** is particularly well-suited for studying enzymatic reactions that function under slightly alkaline conditions.[3] Its structure, derived from tris(hydroxymethyl)aminomethane (Tris) and glycine, provides unique properties that can be advantageous in specific enzyme kinetic assays. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the effective use of **Tricine** buffer for enzyme kinetics studies. **Tricine**'s utility extends beyond electrophoresis, where it is well-known for separating low molecular weight proteins, to applications in enzyme assays where precise pH control is critical for obtaining accurate kinetic parameters.

Properties of Tricine Buffer

Property	Value	Reference
Chemical Name	N-[Tris(hydroxymethyl)methyl]glycine	
pKa at 20 °C	8.15	
Useful pH Range	7.4 - 8.8	
Molecular Weight	179.17 g/mol	
Appearance	White crystalline powder	
Solubility in Water	Moderately soluble	

Advantages of Using Tricine Buffer in Enzyme Assays

- **Optimal pH Range:** **Tricine**'s buffering range of pH 7.4-8.8 is ideal for many physiological and enzymatic reactions.
- **Reduced Interference:** As a Good's buffer, **Tricine** is designed to minimize interference with biological processes.
- **Alternative to Tris:** In some instances, the primary amine of Tris buffer can interfere with enzymatic reactions, particularly those involving metalloenzymes. While **Tricine** also contains an amine group, its structural differences can sometimes offer a less inhibitory environment.
- **Scavenging of Hydroxyl Radicals:** **Tricine** has been shown to be an effective scavenger of hydroxyl radicals, which can be beneficial in assays where radical-induced damage to the enzyme or substrate is a concern.

Comparative Analysis of Buffers on Enzyme Kinetics

The choice of buffer can significantly impact the kinetic parameters of an enzyme. The following tables summarize the effects of **Tricine** buffer in comparison to other commonly used biological buffers on the activity of various enzymes.

Alkaline Phosphatase

A study on alkaline phosphatase activity demonstrated that the choice of buffer (Tris, **Tricine**, or Glycine) influences both the maximum velocity (V_{max}) and the Michaelis constant (K_m) of the enzyme.

Table 1: Kinetic Parameters of Alkaline Phosphatase in Different Buffers at pH 8.6

Buffer	V_{max} (absorbance units/min)	K_m (mM)
Tris	~0.12	~1.4
Tricine	~0.09	~1.0
Glycine	~0.07	~0.7

Table 2: Kinetic Parameters of Alkaline Phosphatase in Different Buffers at pH 8.85

Buffer	V_{max} (absorbance units/min)	K_m (mM)
Tris	~0.13	~1.6
Tricine	~0.10	~1.1
Glycine	~0.075	~0.75

Table 3: Kinetic Parameters of Alkaline Phosphatase in Different Buffers at pH 9.1

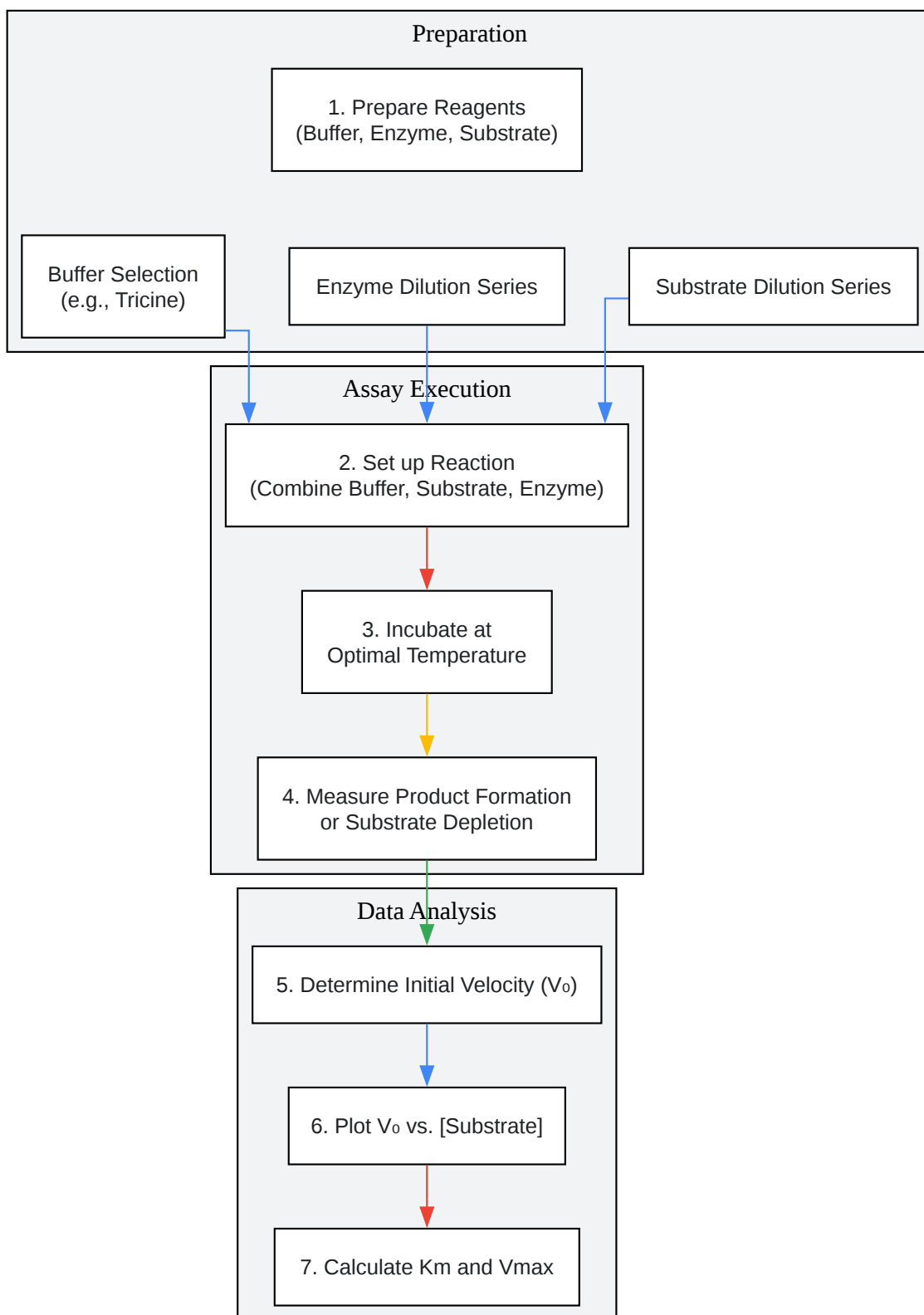
Buffer	Vmax (absorbance units/min)	Km (mM)
Tris	~0.14	~1.8
Tricine	~0.11	~1.2
Glycine	~0.08	~0.8

Data in Tables 1-3 are adapted from the graphical representations in "Effects of **Tricine**, Glycine and Tris Buffers on Alkaline Phosphatase Activity" by Hethey et al.

Experimental Protocols

General Workflow for Enzyme Kinetics Assays

A typical workflow for setting up and performing an enzyme kinetics assay involves several key steps, from reagent preparation to data analysis.



[Click to download full resolution via product page](#)

A general workflow for conducting an enzyme kinetics experiment.

Protocol 1: Alkaline Phosphatase Activity Assay

This protocol is adapted from the study by Hethey et al. and describes the determination of alkaline phosphatase kinetics using a spectrophotometric assay.

Materials:

- Alkaline Phosphatase (e.g., from bovine intestinal mucosa)
- p-Nitrophenyl phosphate (pNPP) substrate
- **Tricine** buffer (50 mM, pH 8.6, 8.85, or 9.1) containing 2 mM MgCl_2
- Tris buffer (500 mM, pH 8.6, 8.85, or 9.1) containing 2 mM MgCl_2 (for comparison)
- Glycine buffer (10 mM, pH 8.6, 8.85, or 9.1) containing 2 mM MgCl_2 (for comparison)
- Spectrophotometer capable of measuring absorbance at 420 nm
- Cuvettes

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of alkaline phosphatase (e.g., 2 mg/mL).
 - Prepare a series of pNPP substrate solutions at various concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, 1.5, and 2.0 mg/mL).
 - Prepare the desired buffer (**Tricine**, Tris, or Glycine) at the chosen pH.
- Set up the Reaction:
 - In a 3.1 mL total volume cuvette, combine:
 - 1.5 mL of the selected buffer
 - 500 μL of distilled water

- 1.0 mL of a pNPP substrate solution
- Equilibrate the mixture to the desired assay temperature.
- Initiate the Reaction:
 - Add 100 μ L of the alkaline phosphatase solution to the cuvette to a final concentration of approximately 0.68 μ M.
 - Mix quickly and immediately start monitoring the absorbance at 420 nm.
- Data Acquisition:
 - Record the absorbance at 420 nm at regular time intervals to determine the initial reaction velocity (the linear portion of the absorbance vs. time curve).
- Data Analysis:
 - Calculate the initial velocity (V_0) for each substrate concentration.
 - Plot V_0 versus the substrate concentration.
 - Fit the data to the Michaelis-Menten equation to determine the V_{max} and K_m values.

Protocol 2: Luciferase Reporter Gene Assay

This protocol is based on a commercially available high-sensitivity luciferase reporter gene assay system that utilizes a **Tricine**-based buffer.

Materials:

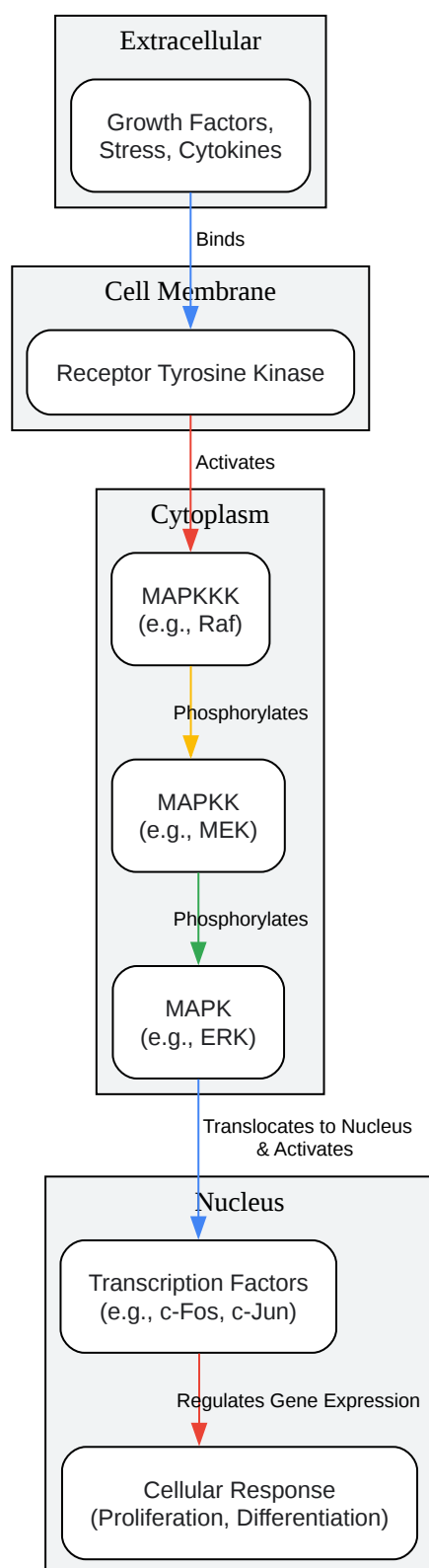
- Transfected cells expressing firefly luciferase
- Cell Lysis Buffer
- Luciferase Assay Reagent (optimized ready-to-use formulation containing **Tricine** buffer pH 7.8, luciferin, ATP, and CoA)
- Luminometer or scintillation counter

Procedure:

- Cell Lysis:
 - Wash the transfected cells with phosphate-buffered saline (PBS).
 - Add an appropriate volume of Lysis Buffer to cover the cells (e.g., 100 μ L for a 35 mm dish).
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate for 15 minutes at room temperature.
 - Centrifuge the lysate to pellet cellular debris.
- Set up the Assay:
 - Transfer 20–50 μ L of the cell extract supernatant to a luminometer tube or a well of a microplate.
- Initiate and Measure Luminescence:
 - Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.
 - Inject the Luciferase Assay Reagent into the tube or well containing the cell extract.
 - Immediately measure the resulting chemiluminescence.

Signaling Pathway Example: Mitogen-Activated Protein Kinase (MAPK) Cascade

Enzyme kinetics assays are fundamental to understanding the regulation of signaling pathways. The MAPK cascade is a key pathway involved in cell proliferation, differentiation, and stress responses, where a series of kinases sequentially phosphorylate and activate one another.



[Click to download full resolution via product page](#)

A simplified diagram of the MAPK signaling cascade.

Conclusion

Tricine buffer is a valuable tool for researchers conducting enzyme kinetics assays, particularly for enzymes active in the slightly alkaline pH range. Its properties as a Good's buffer minimize interference with biological reactions, providing a stable environment for accurate kinetic measurements. The comparative data on alkaline phosphatase activity highlights the importance of buffer selection, as different buffers can yield distinct kinetic parameters. By following the detailed protocols and considering the specific requirements of the enzyme under investigation, researchers can effectively utilize **Tricine** buffer to obtain reliable and reproducible data in their drug development and fundamental research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 三(羟甲基)甲基甘氨酸 ≥99% (titration), reagent grade, crystalline | Sigma-Aldrich [sigmaaldrich.com]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. Invitrogen Novex Tricine SDS Buffer Kit, includes LC1676 LC1675 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [Formulating Enzyme Kinetics Assays with Tricine Buffer: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662993#formulating-enzyme-kinetics-assays-with-tricine-buffer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com